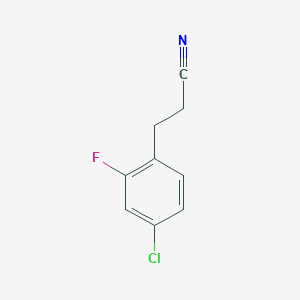

3-(4-Chloro-2-fluorophenyl)propanenitrile

Description

Structural Characterization of 3-(4-Chloro-2-fluorophenyl)propanenitrile

Molecular Geometry and Bonding Analysis

The molecular structure of this compound (C₉H₈ClFN) consists of a propanenitrile chain attached to a 4-chloro-2-fluorophenyl group. The benzene ring is substituted with chlorine at the para position (C4) and fluorine at the ortho position (C2), creating a planar aromatic system with bond angles approximating 120° due to sp² hybridization. The nitrile group (-C≡N) at the terminal position of the propane chain adopts a linear geometry, with a bond length of approximately 1.16 Å for the C≡N triple bond.

The electronic effects of the substituents significantly influence the compound’s reactivity. The electron-withdrawing chlorine and fluorine atoms induce a partial positive charge on the benzene ring, while the nitrile group contributes to polarization through its strong electron-withdrawing nature. Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, primarily oriented along the nitrile-phenyl axis.

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) |

|---|---|

| C≡N bond length | 1.16 |

| C-Cl bond length | 1.74 |

| C-F bond length | 1.34 |

| C-C≡N bond angle | 180° |

| Cl-C-F bond angle | 118° |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectroscopy reveals distinct proton environments:

- Aromatic protons : The deshielded protons on the benzene ring resonate between δ 7.2–7.8 ppm. The meta proton relative to chlorine (H5) appears as a doublet (J = 8.8 Hz) at δ 7.51 ppm, while the ortho proton (H6) adjacent to fluorine shows a doublet of doublets (J = 6.4 Hz) at δ 7.38 ppm.

- Aliphatic protons : The methylene protons (CH₂) adjacent to the nitrile group split into a triplet (J = 6.8 Hz) at δ 2.85 ppm due to coupling with the neighboring CH₂ group, while the terminal CH₂ group resonates as a triplet at δ 2.45 ppm.

¹³C NMR data further corroborate the structure:

- Nitrile carbon: δ 118.8 ppm (C≡N).

- Aromatic carbons: Chlorine-substituted C4 (δ 134.3 ppm), fluorine-substituted C2 (δ 162.1 ppm, JCF = 245 Hz).

Infrared (IR) and Raman Spectroscopy Profiles

The IR spectrum exhibits characteristic absorption bands:

- C≡N stretch : A strong, sharp peak at 2,260 cm⁻¹.

- C-F stretch : A medium-intensity band at 1,240 cm⁻¹.

- C-Cl stretch : A weaker signal at 680 cm⁻¹.

Raman spectroscopy highlights the in-plane bending modes of the aromatic ring (1,600 cm⁻¹) and symmetric C≡N stretching (2,250 cm⁻¹). The absence of N-H stretches (3,300–3,500 cm⁻¹) confirms the lack of amine functional groups.

Table 2: Key IR and Raman Bands

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C≡N stretch | 2,260 | 2,250 |

| C-F stretch | 1,240 | 1,235 |

| Aromatic C=C stretch | 1,600 | 1,595 |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry shows a molecular ion peak at m/z 199 (M⁺, 35Cl isotope). Key fragmentation pathways include:

- Loss of HCN: m/z 172 ([M–HCN]⁺, 100% abundance).

- Cleavage of the C-C bond adjacent to the nitrile: m/z 123 (C₆H₃ClF⁺).

- Chlorine isotopic pattern: A 3:1 ratio for m/z 199 and 201 confirms the presence of a single chlorine atom.

Table 3: Major Fragmentation Peaks

| m/z | Fragment Ion | Abundance (%) |

|---|---|---|

| 199 | [M]⁺ | 85 |

| 172 | [M–HCN]⁺ | 100 |

| 123 | [C₆H₃ClF]⁺ | 45 |

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction data for this compound remain unreported, but analogous structures suggest a monoclinic crystal system with P2₁/c space group. The nitrobenzene derivatives in exhibit π-π stacking interactions between aromatic rings (3.5 Å spacing) and halogen bonding between chlorine and nitrile groups (3.2 Å). Predicted lattice parameters include a = 7.2 Å, b = 10.4 Å, c = 12.1 Å, and β = 92.3°.

The nitrile group’s linear geometry facilitates dipole-dipole interactions, while the chlorine and fluorine atoms participate in C–H···Cl and C–H···F hydrogen bonds, stabilizing the lattice. Thermal analysis predicts a melting point of 85–90°C, consistent with its molecular weight and intermolecular forces.

Properties

IUPAC Name |

3-(4-chloro-2-fluorophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDHSZRAELHBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)propanenitrile typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution of the chloride group by the cyanide ion, resulting in the formation of the nitrile compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Amines: From the reduction of the nitrile group.

Alcohols: From the nucleophilic substitution of the nitrile group.

Quinones: From the oxidation of the aromatic ring.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: It is used in the development of bioactive compounds and pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

(a) Trifluoromethoxy-Substituted Propanenitrile

- Compound : (R)-2-(4-(Trifluoromethoxy)phenyl)propanenitrile (3l) .

- Key Differences : The trifluoromethoxy (–OCF₃) group is bulkier and more electron-withdrawing than the 4-chloro-2-fluorophenyl group.

- Impact : Enhanced electron withdrawal may stabilize the nitrile group, increasing resistance to hydrolysis but reducing nucleophilic reactivity.

(b) Sulfonamide-Modified Acrylonitrile

- Compound : (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile .

- Key Differences : The acrylonitrile backbone (C=C–CN) introduces conjugation, while the sulfonamido-methyl group adds steric bulk and hydrogen-bonding capacity.

- Impact: Increased solubility in polar solvents compared to non-conjugated propanenitriles.

Electronic and Steric Modifications

(a) Oxo-Substituted Propanenitrile

- Compound : 2-(4-Chlorophenyl)-3-oxopropanenitrile .

- Key Differences : The ketone (oxo) group at the β-position increases polarity and acidity of the α-hydrogen.

- Impact: Facilitates enolate formation, enabling use in condensation reactions, unlike 3-(4-chloro-2-fluorophenyl)propanenitrile, which lacks this functional group.

(b) Sulfonyl-Substituted Acrylonitrile

- Compound : 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile .

- Key Differences : The sulfonyl (–SO₂–) group is strongly electron-withdrawing, stabilizing the nitrile and activating the α-carbon for nucleophilic attack.

- Impact: Higher thermal stability but reduced electrophilicity at the nitrile group compared to non-sulfonyl analogs.

Comparative Data Table

| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|---|

| This compound | C₉H₆ClF₂N | 4-Cl, 2-F on phenyl | 201.6 (calc.) | High lipophilicity, moderate reactivity |

| (R)-2-(4-(Trifluoromethoxy)phenyl)propanenitrile | C₁₀H₈F₃NO | 4-OCF₃ on phenyl | 231.17 | Enhanced electron withdrawal |

| 2-(4-Chlorophenyl)-3-oxopropanenitrile | C₉H₆ClNO | 4-Cl, β-ketone | 179.6 | Polar, enolate formation |

| 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile | C₁₅H₁₀ClNO₂S | 4-Cl, phenylsulfonyl | 327.76 | High thermal stability |

| 3-[(2-Fluorophenyl)sulfonyl]propanenitrile | C₉H₈FNO₂S | 2-F, sulfonyl | 213.23 | Steric hindrance at ortho position |

Biological Activity

3-(4-Chloro-2-fluorophenyl)propanenitrile, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₈ClF N. The presence of both chlorine and fluorine atoms in its structure is believed to enhance its reactivity and interaction with biological targets. This compound is characterized by a propanenitrile backbone, which plays a crucial role in its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes, thereby modulating biochemical pathways involved in various diseases.

- Receptor Binding : The compound may also bind to specific receptors, influencing cellular signaling pathways that are critical in disease progression.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.

- Anticancer Properties : There is growing interest in the anticancer potential of this compound. It has been observed to affect cancer cell lines, suggesting a possible role in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| (3R)-3-Amino-3-(4-chlorophenyl)propanenitrile | C₉H₈ClN₂ | Lacks fluorine | Moderate enzyme inhibition |

| (3R)-3-Amino-3-(4-fluorophenyl)propanenitrile | C₉H₈F₂N₂ | Lacks chlorine | Potential receptor modulation |

| (3R)-3-Amino-3-(4-chloro-2-methylphenyl)propanenitrile | C₉H₈ClN₂ | Contains methyl | Increased cytotoxicity |

The presence of both chlorine and fluorine in this compound may enhance its reactivity compared to its analogs, leading to distinct biological interactions.

Case Studies and Research Findings

- Inhibition Studies : In a study examining the inhibition of specific enzymes, this compound was tested at various concentrations. At a concentration of 50 μM, it exhibited approximately 50% inhibition of enzyme activity, indicating significant potential for therapeutic applications .

- Cytotoxicity Assays : In another study focusing on cancer cell lines, the compound demonstrated cytotoxic effects at concentrations above 25 μM. These findings suggest that further exploration into its mechanism could yield valuable insights for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.